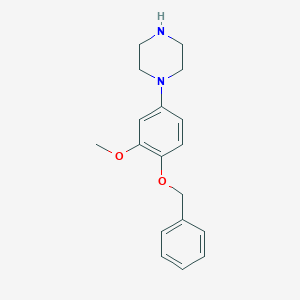

1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-methoxy-4-phenylmethoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-21-18-13-16(20-11-9-19-10-12-20)7-8-17(18)22-14-15-5-3-2-4-6-15/h2-8,13,19H,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCMKTVYZSKEDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCNCC2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650636 | |

| Record name | 1-[4-(Benzyloxy)-3-methoxyphenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142353-49-9 | |

| Record name | 1-[4-(Benzyloxy)-3-methoxyphenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Elucidation of 1-(3-methoxy-4-phenylmethoxyphenyl)piperazine

This guide provides a comprehensive, technically-grounded walkthrough for the structural elucidation of 1-(3-methoxy-4-phenylmethoxyphenyl)piperazine, a molecule of interest in pharmaceutical and medicinal chemistry research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, establishing a self-validating analytical workflow that ensures the unambiguous confirmation of the molecular structure. Our approach is rooted in the principles of Expertise, Experience, and Trustworthiness (E-E-A-T), providing not just protocols, but the strategic thinking that underpins them.

Introduction and IUPAC Name Interpretation

The first step in any structural elucidation is a thorough understanding of the target molecule's name, as defined by the International Union of Pure and Applied Chemistry (IUPAC).[1][2][3][4][5] The name "1-(3-methoxy-4-phenylmethoxyphenyl)piperazine" dictates a precise arrangement of atoms.

-

Piperazine: A six-membered heterocyclic ring containing two nitrogen atoms at opposite positions (positions 1 and 4).

-

1-(...): Indicates that a substituent is attached to one of the nitrogen atoms of the piperazine ring.

-

...phenyl): The substituent is a phenyl (benzene) ring.

-

3-methoxy: A methoxy group (-OCH₃) is attached to the 3rd position of this phenyl ring.

-

4-phenylmethoxy: A phenylmethoxy group (also known as a benzyloxy group, -OCH₂-Ph) is attached to the 4th position of the phenyl ring.

This systematic name leads to the following proposed structure:

Caption: Proposed structure of 1-(3-methoxy-4-phenylmethoxyphenyl)piperazine.

Our objective is to design a series of experiments that will rigorously confirm this proposed structure, leaving no ambiguity. The overall workflow is designed to be sequential and confirmatory, where the output of one technique provides the foundation for the interpretation of the next.

Caption: Logical workflow for structure elucidation.

Molecular Formula and Unsaturation

Expertise & Experience: Before delving into the intricate details of connectivity, we must first establish the fundamental atomic composition. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that allows for the determination of a unique molecular formula. This is a critical, self-validating step; if the experimentally determined formula does not match the one derived from the proposed structure, all subsequent analysis is moot.

From the proposed structure, the molecular formula is C₁₈H₂₂N₂O₂. The molecular weight is calculated to be 298.38 g/mol . The degree of unsaturation (DoU) is calculated as follows: DoU = C + 1 - (H/2) + (N/2) = 18 + 1 - (22/2) + (2/2) = 9. This value is consistent with two phenyl rings (DoU = 4 each) and one piperazine ring (DoU = 1), totaling 9.

High-Resolution Mass Spectrometry (HRMS) Protocol

Protocol Rationale: Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for polar, medium-sized molecules like our target, minimizing fragmentation and maximizing the abundance of the molecular ion.[6][7][8] A time-of-flight (TOF) or Orbitrap analyzer is preferred for its high mass accuracy.

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid.[9] The acid aids in protonation to form the [M+H]⁺ ion.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard immediately prior to analysis to ensure high mass accuracy.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the spectrum in positive ion mode, scanning a mass range that comfortably includes the expected m/z of the protonated molecule (e.g., m/z 100-500).

-

Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and compare its exact mass to the theoretical value.

Expected Data Summary

| Parameter | Theoretical Value | Expected Experimental Value |

| Molecular Formula | C₁₈H₂₂N₂O₂ | C₁₈H₂₂N₂O₂ |

| Exact Mass [M] | 298.16813 | - |

| [M+H]⁺ Ion (m/z) | 299.17541 | 299.1754 ± 0.0005 |

Functional Group Identification via FTIR Spectroscopy

Expertise & Experience: With the molecular formula confirmed, the next logical step is to identify the key functional groups present. Fourier-Transform Infrared (FTIR) spectroscopy is an ideal, non-destructive technique for this purpose. We are not trying to piece the molecule together here; rather, we are seeking confirmatory evidence for the presence of specific bonds (C-O, C-N, N-H, aromatic C-H, etc.) and the absence of others (e.g., C=O, O-H).

FTIR Spectroscopy Protocol

Protocol Rationale: Attenuated Total Reflectance (ATR) is the preferred sampling technique for a solid powder as it requires minimal sample preparation and provides high-quality, reproducible spectra.[10][11]

-

Sample Preparation: Place a small amount of the solid, dry compound directly onto the ATR crystal.[10]

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum. A typical range is 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands and correlate them to the functional groups in the proposed structure.

Expected Data Summary

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| ~3300 | Weak-Medium | N-H Stretch | Secondary amine in piperazine ring[12][13] |

| 3100-3000 | Medium | sp² C-H Stretch | Aromatic C-H bonds[14] |

| 2950-2800 | Medium-Strong | sp³ C-H Stretch | -CH₂- and -CH₃ groups |

| ~1600, ~1500 | Medium-Strong | C=C Stretch | Aromatic ring skeletal vibrations |

| 1250-1200 | Strong | C-O Stretch | Aryl-O ether (asymmetric)[15] |

| 1150-1020 | Strong | C-O Stretch | Alkyl-O ether (asymmetric) |

| 1335-1250 | Medium | C-N Stretch | Aromatic amine (Ar-N)[13] |

| 1250-1020 | Medium | C-N Stretch | Aliphatic amine (R-N)[13] |

Mapping the Carbon-Hydrogen Framework with 1D NMR

Expertise & Experience: NMR spectroscopy is the cornerstone of structure elucidation. ¹H NMR provides information on the chemical environment, number, and connectivity of protons, while ¹³C NMR reveals the number and type of carbon atoms. The causality is clear: we use these techniques to build the molecule's skeleton piece by piece.

NMR Spectroscopy Protocol

Protocol Rationale: Deuterated chloroform (CDCl₃) is a common, effective solvent for many organic molecules. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). A high-field spectrometer (e.g., 400 MHz or higher) is essential for resolving complex multiplets.[16][17]

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of CDCl₃ containing 0.03% TMS in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include spectral width, acquisition time, and relaxation delay.

-

¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom, simplifying the spectrum.[18] A larger number of scans is required due to the low natural abundance of ¹³C.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals.

¹H NMR - Predicted Data and Interpretation

The predicted ¹H NMR spectrum will be complex. We must break down the structure into isolated spin systems and predict their chemical shifts and multiplicities.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.4-7.2 | m | 5H | Phenyl (from benzyloxy) | Unsubstituted phenyl group protons. |

| ~6.9-6.7 | m | 3H | Ar-H | Protons on the substituted phenyl ring. |

| ~5.1 | s | 2H | Ar-O-CH₂ -Ph | Benzylic protons, deshielded by adjacent oxygen and phenyl ring. Singlet as there are no adjacent protons. |

| ~3.8 | s | 3H | Ar-O-CH₃ | Methoxy protons, deshielded by oxygen. Singlet. |

| ~3.2 | t | 4H | Ar-N-(CH₂ )₂ | Piperazine protons adjacent to the aromatic ring nitrogen. Triplet due to coupling with adjacent -CH₂- group. |

| ~3.0 | t | 4H | N-H-(CH₂ )₂ | Piperazine protons adjacent to the N-H group. Triplet due to coupling. |

| ~2.5 | br s | 1H | N-H | Secondary amine proton. Broad signal, may exchange with trace D₂O. |

¹³C NMR - Predicted Data and Interpretation

The proton-decoupled ¹³C spectrum will confirm the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150-145 | Ar-C | Quaternary carbons attached to oxygen (C-O). |

| ~140-135 | Ar-C | Quaternary carbon of the benzyloxy phenyl group. |

| ~130-127 | Ar-CH | CH carbons of the benzyloxy phenyl group. |

| ~125-110 | Ar-CH | CH carbons of the main substituted phenyl ring. |

| ~115-110 | Ar-C | Quaternary carbon attached to the piperazine nitrogen (C-N). |

| ~70 | -O-C H₂-Ph | Benzylic carbon, deshielded by oxygen. |

| ~56 | -O-C H₃ | Methoxy carbon. |

| ~50 | Piperazine -C H₂ | Carbons adjacent to the secondary amine (N-H). |

| ~49 | Piperazine -C H₂ | Carbons adjacent to the aromatic ring nitrogen. |

Assembling the Pieces: 2D NMR and Mass Spectrometry Fragmentation

Trustworthiness: While 1D NMR provides a wealth of information, its interpretation can be ambiguous, especially in complex regions of the spectrum. 2D NMR experiments provide explicit correlation data, creating a self-validating system that confirms the proposed connectivity without doubt. Tandem mass spectrometry (MS/MS) serves as a final, powerful cross-check by breaking the molecule apart and analyzing the fragments, which must be consistent with the established structure.

2D NMR Experimental Protocols

Using the same sample prepared for 1D NMR:

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). It will be used to confirm the connectivity within the piperazine ring and the aromatic spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms they are directly attached to. It is invaluable for definitively assigning the ¹³C peaks based on the more easily interpreted ¹H spectrum.

Caption: Key expected 2D NMR correlations.

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis

Protocol Rationale: By selecting the [M+H]⁺ ion (m/z 299.18) and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern. The fragments produced must be logical losses from the parent structure, providing powerful confirmatory evidence.[19][20][21]

-

Instrument Mode: Operate the mass spectrometer in MS/MS mode.

-

Parent Ion Selection: Set the first mass analyzer (e.g., a quadrupole) to isolate the [M+H]⁺ ion at m/z 299.18.

-

Fragmentation: Pass the isolated ions through a collision cell filled with an inert gas (e.g., argon). The collision energy is ramped to induce fragmentation.

-

Daughter Ion Analysis: Scan the second mass analyzer to detect the resulting fragment ions.

Predicted Fragmentation Pathway: The most likely fragmentation pathway involves the cleavage of the benzylic C-O bond, which is typically weak and leads to a very stable benzyl cation or tropylium ion.

Caption: Predicted major fragmentation pathway in MS/MS.

The observation of a highly abundant ion at m/z 91 is a classic signature for a benzyl or tropylium moiety. The complementary fragment at m/z 208 (299 - 91) would correspond to the remaining part of the molecule, further validating the structure.

Conclusion

The structural elucidation of 1-(3-methoxy-4-phenylmethoxyphenyl)piperazine is achieved through a multi-technique, synergistic approach. High-resolution mass spectrometry establishes the correct molecular formula (C₁₈H₂₂N₂O₂). FTIR spectroscopy confirms the presence of key functional groups including N-H, aromatic C-H, ether linkages, and C-N bonds. A detailed analysis of 1D and 2D NMR spectra allows for the unambiguous assignment of every proton and carbon, confirming the precise connectivity of the methoxy, phenylmethoxy, and piperazine moieties on the central phenyl ring. Finally, the characteristic fragmentation pattern observed in tandem mass spectrometry, notably the formation of the m/z 91 tropylium ion, provides definitive, corroborating evidence for the proposed structure. This systematic and self-validating workflow ensures the highest degree of confidence in the final structural assignment.

References

-

Grokipedia. (n.d.). para-Methoxyphenylpiperazine. Retrieved from [Link]

-

Maruti Industries. (n.d.). 1-(4-Methoxy Phenyl) Piperazine. Retrieved from [Link]

-

PubChemLite. (n.d.). Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(m-methoxyphenyl). Retrieved from [Link]

-

SWGDRUG.org. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). Retrieved from [Link]

- Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Adaway, J. E., Keevil, B. G., & Owen, L. J. (2015). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. NIH National Center for Biotechnology Information. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

IUPAC. (n.d.). Chemical Nomenclature and Structure Representation. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

Revue Roumaine de Chimie. (2021). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2020). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. Retrieved from [Link]

-

University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. Retrieved from [Link]

-

YouTube. (2023). FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

Indonesian Journal of Science and Technology. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Retrieved from [Link]

-

Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]

-

YouTube. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)piperazine. Retrieved from [Link]

-

University of Bristol. (n.d.). Electrospray Ionization (ESI). Retrieved from [Link]

-

Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

-

Labcompare.com. (2021). FTIR Sample Handling Buyer's Guide. Retrieved from [Link]

-

ResearchGate. (2016). Structural investigations of amines treated polyester thin films by FTIR-ATR spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. Retrieved from [Link]

-

Wikipedia. (n.d.). IUPAC nomenclature of chemistry. Retrieved from [Link]

-

Canadian Science Publishing. (1971). The Mass Spectrometry of para-Substituted Benzyl Nitrates. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.5: IUPAC Nomenclature. Retrieved from [Link]

-

CORE. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

Sources

- 1. iupac.org [iupac.org]

- 2. IUPAC Rules [chem.uiuc.edu]

- 3. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 4. IUPAC nomenclature of chemistry - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. phys.libretexts.org [phys.libretexts.org]

- 8. chem.umd.edu [chem.umd.edu]

- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. labcompare.com [labcompare.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. m.youtube.com [m.youtube.com]

- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 16. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. books.rsc.org [books.rsc.org]

- 18. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 19. m.youtube.com [m.youtube.com]

- 20. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 21. m.youtube.com [m.youtube.com]

A Predictive Pharmacological and Toxicological Profile of 1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine

An In-depth Technical Guide for Preclinical Researchers

Executive Summary

This document provides a comprehensive, predictive analysis of the pharmacological and toxicological properties of 1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine. Given the absence of extensive published data on this specific molecule, this guide leverages a structure-activity relationship (SAR) approach, drawing insights from well-characterized structural analogs. The primary objective is to furnish researchers, scientists, and drug development professionals with a scientifically grounded framework to guide initial experimental design, target validation, and preliminary safety assessments.

We predict that the compound's core phenylpiperazine scaffold will confer significant activity within the central nervous system (CNS), likely through modulation of monoaminergic systems, including serotonin and dopamine pathways. The benzyloxy-methoxyphenyl moiety is anticipated to influence its metabolic profile, with O-debenzylation and O-demethylation being probable primary metabolic routes mediated by cytochrome P450 enzymes.

Toxicologically, preliminary concerns center on potential sympathomimetic effects at high doses, consistent with the broader class of piperazine derivatives, as well as localized irritation. This guide outlines specific, detailed protocols for foundational in vitro experiments—including receptor binding, metabolic stability, and cytotoxicity assays—to systematically validate these predictions and establish a robust empirical profile for this compound.

Introduction and Chemical Identity

The pursuit of novel chemical entities with therapeutic potential requires a foundational understanding of their likely biological interactions. This compound is a synthetic compound whose characterization is still in its nascent stages. This guide serves as a proactive dossier, constructing a logical, evidence-based profile to accelerate its scientific evaluation.

1.1. Chemical Identity

-

IUPAC Name: 1-[4-(Benzyloxy)-3-methoxyphenyl]piperazine

-

CAS Number: 142353-49-9

-

Molecular Formula: C₁₈H₂₂N₂O₂

-

Molecular Weight: 298.38 g/mol

-

Physical Form: Yellow to Brown Solid

1.2. Rationale for a Predictive Framework

1.3. Key Structural Analogs for Predictive Analysis

Our analysis is grounded in the established profiles of the following compounds, which share key structural motifs with our target molecule:

-

Phenylpiperazine Core: The pharmacology of this scaffold is largely dictated by compounds like 1-(4-methoxyphenyl)piperazine (pMeOPP) and 1-(3-methoxyphenyl)piperazine (mMeOPP) . These are known to interact with monoamine neurotransmitter systems, providing a strong basis for predicting the primary CNS activity of our target compound.[1][2][3]

-

General Piperazine Class: This broader class of compounds, including benzylpiperazine (BZP), has a well-documented profile of stimulant-like effects and associated toxicities, which informs our safety assessment.[4]

-

Metabolic Moieties: The benzyloxy and methoxy groups are common in pharmaceuticals. Their metabolism, particularly O-dealkylation by cytochrome P450 enzymes, is well-understood and serves as a model for predicting the metabolic fate of our compound.[2][4][5]

Predicted Pharmacological Profile

The chemical architecture of this compound strongly suggests a primary site of action within the CNS.

2.1. Hypothesized Primary CNS Activity

Drawing from the known effects of pMeOPP and related phenylpiperazines, the primary pharmacological activity is predicted to be the modulation of serotonergic and dopaminergic systems.[1][4] Phenylpiperazine derivatives are known to inhibit the reuptake and induce the release of monoamine neurotransmitters, a mechanism shared with amphetamines, although typically with lower potency.[2] Furthermore, direct interaction with serotonin receptors, such as 5-HT1A and 5-HT2A, is a common feature of this chemical class and is anticipated for this molecule.[3]

The rationale for this prediction is the established role of the phenylpiperazine moiety as a potent pharmacophore for engaging monoamine transporters and G-protein coupled receptors in the brain. The specific substitution pattern on the phenyl ring will modulate the affinity and selectivity for these targets.

2.2. Potential Secondary Pharmacological Activities

While CNS activity is the most probable, the scaffold is versatile. Derivatives have been investigated for a range of other activities, which could be considered for secondary screening:

-

α-Adrenoceptor Antagonism: Certain complex piperazine derivatives have shown high selectivity for α1D- and α1A-adrenoceptors.[6][7]

-

Anticancer and Anti-inflammatory Activity: More complex molecules utilizing a 4-(benzyloxy)-3-methoxybenzylidene scaffold have demonstrated potential anti-inflammatory and anticancer properties in vitro.[8]

-

Antimicrobial and Antifungal Activity: Various piperazine derivatives have been synthesized and screened for these properties.[9]

2.3. Proposed Mechanism of Action (Hypothetical)

We hypothesize a multi-target mechanism within a monoaminergic synapse. The compound may act as a ligand for serotonin and dopamine transporters, inhibiting neurotransmitter reuptake. Concurrently, it may act as an agonist or antagonist at postsynaptic serotonin receptors.

Caption: Predicted interactions at a monoaminergic synapse.

Predicted Pharmacokinetic (ADME) Profile

3.1. Absorption, Distribution, and Excretion As a moderately lipophilic small molecule, good oral absorption and distribution into tissues, including the CNS, are expected. The benzyloxy group increases lipophilicity compared to its methoxy analog, which may enhance brain penetration. Excretion is anticipated to be primarily renal after metabolic conversion to more polar compounds.[2]

3.2. Metabolism Metabolism is predicted to be a key determinant of the compound's duration of action and potential for drug-drug interactions. The primary metabolic pathways are likely to be hepatic, mediated by Cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4, which are known to metabolize piperazine derivatives.[2][4][5]

The most probable metabolic transformations are:

-

O-Debenzylation: Cleavage of the benzyl ether to form the corresponding phenol, 1-(4-hydroxy-3-methoxyphenyl)piperazine. This is a common metabolic route for benzyloxy compounds.

-

O-Demethylation: Removal of the 3-methoxy group to yield the catechol derivative, similar to the metabolism of pMeOPP.[2]

-

Piperazine Ring Oxidation: Hydroxylation or N-oxidation of the piperazine ring.

Caption: Predicted primary Phase I metabolic pathways.

Predicted Toxicological Profile

The safety profile is extrapolated from data on analogous compounds and the piperazine class as a whole.

4.1. Acute Toxicity and Safety Pharmacology Based on Safety Data Sheets (SDS) for structurally similar compounds, direct exposure may cause skin, eye, and respiratory tract irritation.[10]

Systemically, the primary toxicological risk at supratherapeutic doses is likely linked to its predicted CNS stimulant and sympathomimetic activity. Adverse effects could include agitation, anxiety, tachycardia, and, in severe cases, seizures.[4] Therefore, early safety pharmacology assessments should focus on cardiovascular (e.g., blood pressure, heart rate, hERG channel inhibition) and neurological (e.g., behavioral, convulsive potential) endpoints.

Table 1: Summary of Known Hazards from Analog Compounds

| Hazard Statement | Description | Source Compounds | Reference(s) |

|---|---|---|---|

| H302 | Harmful if swallowed | 1-(4-Benzyloxy-3-methoxy-phenyl)-piperazine | |

| H315 | Causes skin irritation | 1-(4-Benzyloxy-3-methoxy-phenyl)-piperazine, 1-(4-Methoxyphenyl)piperazine HCl | [10][11] |

| H319 | Causes serious eye irritation | 1-(4-Benzyloxy-3-methoxy-phenyl)-piperazine, 1-(4-Methoxyphenyl)piperazine HCl | [10][11] |

| H335 | May cause respiratory irritation | 1-(4-Benzyloxy-3-methoxy-phenyl)-piperazine, 1-(4-Methoxyphenyl)piperazine HCl |[10][11] |

4.2. Chronic Toxicity and Carcinogenicity No long-term toxicity or carcinogenicity data are available for this compound. A general concern for secondary amines like piperazine is the potential for in vivo formation of N-nitroso compounds, which can be carcinogenic.[12] However, the actual risk is often very low.[12] Standard genotoxicity assays (e.g., Ames test, micronucleus assay) would be required to assess mutagenic potential in any formal development program. No component of closely related products is identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[13]

Recommended Foundational Experimental Protocols

To move from a predictive to an evidence-based profile, a tiered experimental approach is necessary. The following protocols are designed as a robust starting point.

5.1. Protocol 1: In Vitro Pharmacology - Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of the compound for key predicted CNS targets.

-

Rationale: This experiment directly tests the primary pharmacological hypothesis. A high affinity for monoamine transporters or serotonin receptors would validate the predicted mechanism of action and justify further functional studies.

-

Methodology:

-

Target Preparation: Utilize commercially available cell membranes expressing human recombinant SERT, DAT, 5-HT1A, and 5-HT2A receptors.

-

Assay Buffer: Prepare appropriate binding buffers specific to each target (e.g., Tris-HCl based buffers with specific ions).

-

Radioligand: Select a high-affinity radioligand for each target (e.g., [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).

-

Competition Assay: a. In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and a range of concentrations of the test compound (e.g., 0.1 nM to 10 µM). b. Include wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

-

Incubation: Incubate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the plate contents through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold buffer.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Calculate the percentage inhibition of radioligand binding at each concentration of the test compound. Determine the IC50 value using non-linear regression and convert it to a Ki value using the Cheng-Prusoff equation.

-

5.2. Protocol 2: In Vitro Metabolism - Human Liver Microsomal Stability Assay

-

Objective: To determine the intrinsic metabolic stability of the compound.

-

Rationale: This assay provides a first look at the compound's metabolic fate. High instability suggests rapid clearance in vivo, which may limit bioavailability and duration of action. It also provides an opportunity for preliminary metabolite identification.

-

Methodology:

-

Reagents: Use pooled human liver microsomes (HLM), NADPH (as a cofactor), and a phosphate buffer (pH 7.4).

-

Incubation Mixture: a. Pre-warm HLM in buffer at 37°C. b. Add the test compound at a low concentration (e.g., 1 µM). c. Initiate the metabolic reaction by adding a pre-warmed solution of NADPH.

-

Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Immediately stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the protein.

-

LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound at each time point.

-

Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). Include control compounds with known metabolic rates (e.g., Verapamil for high clearance, Verapamil without NADPH for no clearance).

-

5.3. Visualized Experimental Workflow

The logical progression from target identification to initial safety assessment is crucial.

Caption: A tiered workflow for initial in vitro evaluation.

Conclusion and Future Directions

This guide establishes a predictive pharmacological and toxicological profile for this compound based on robust SAR principles. The primary hypothesis is that this compound acts as a modulator of CNS monoaminergic systems, with a metabolic profile dominated by O-dealkylation. The key toxicological concerns are related to over-stimulation of these same systems.

References

-

Wikipedia. para-Methoxyphenylpiperazine. [Link]

-

Delgado, M., et al. (1983). MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. British Journal of Pharmacology. [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

-

Dargan, P. I., et al. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. Drug Testing and Analysis. [Link]

-

Grokipedia. para-Methoxyphenylpiperazine. [Link]

-

van de Water, A. J., et al. (1998). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry. [Link]

-

Ohtaka, H., et al. (1987). Benzylpiperazine derivatives. I. Syntheses and biological activities of 1-(2,3,4-trimethoxybenzyl)piperazine derivatives. Chemical & Pharmaceutical Bulletin. [Link]

-

Adichunchanagiri University. In vitro, in vivo and in silico‐driven identification of novel benzimidazole derivatives as anticancer and anti‐inflammatory. [Link]

-

ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

-

Sapa, J., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Medicinal Chemistry. [Link]

-

National Institutes of Health. (2021). Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. [Link]

-

Zhang, X., et al. (2018). Design, Synthesis and Biological Activity of 4-(4-benzyloxy)phenoxypiperidines as Selective and Reversible LSD1 Inhibitors. Bioorganic Chemistry. [Link]

-

SWGDRUG.org. 1-(3-METHOXYPHENYL)PIPERAZINE. [Link]

-

Shafiq, Z., et al. (2022). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. RSC Advances. [Link]

-

Frontiers. (2021). Piperazine-Derived α1D/1A Antagonist...Induces Apoptosis in Benign Prostatic Hyperplasia.... [Link]

-

Wood, D. M., et al. (2008). Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP). Journal of Medical Toxicology. [Link]

-

European Medicines Agency. (2002). Piperazine Summary Report (3). [Link]

-

MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

-

National Institutes of Health. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. [Link]

-

Oakwood Chemical. 1-(4-Benzyloxyphenyl)piperazine hydrochloride. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]

- 3. N-(3-methoxyphenyl)piperazine | 16015-71-7 | Benchchem [benchchem.com]

- 4. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking [frontiersin.org]

- 8. acu.edu.in [acu.edu.in]

- 9. researchgate.net [researchgate.net]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. file.medchemexpress.com [file.medchemexpress.com]

Literature review on the evolution of 1-arylpiperazine derivatives in drug discovery

An In-depth Technical Guide on the Evolution of 1-Arylpiperazine Derivatives in Drug Discovery

Part 1: The Rise of a Privileged Scaffold: The 1-Arylpiperazine Moiety

The 1-arylpiperazine moiety is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its remarkable versatility is evidenced by its presence in a wide array of clinically successful drugs spanning diverse therapeutic areas, from neuropsychiatric disorders to oncology. This guide provides an in-depth exploration of the evolution of 1-arylpiperazine derivatives, tracing their journey from early discoveries to their current status as a cornerstone of modern drug design. We will delve into the medicinal chemistry strategies, structure-activity relationships (SAR), and the mechanistic insights that have propelled this scaffold to the forefront of pharmaceutical innovation.

The core structure, characterized by a piperazine ring linked to an aryl group at the N1 position, offers a unique combination of properties. The piperazine ring, with its two nitrogen atoms, provides a basic center that is often protonated at physiological pH, enabling crucial interactions with biological targets. The aryl group at N1 can be readily modified to modulate potency, selectivity, and pharmacokinetic properties. Furthermore, the N4 position serves as a convenient attachment point for various linkers and terminal functional groups, allowing for extensive exploration of chemical space.

One of the earliest and most influential concepts in the development of 1-arylpiperazine-based drugs was the "long-chain arylpiperazine" model. This model posits that a significant number of potent ligands for aminergic G protein-coupled receptors (GPCRs), particularly serotonin and dopamine receptors, share a common pharmacophore: a 1-arylpiperazine moiety connected via a flexible alkyl chain to a terminal amide or imide group. This structural motif has been the foundation for the design of numerous central nervous system (CNS) active agents.

Part 2: Revolutionizing Neuropsychopharmacology

The impact of 1-arylpiperazine derivatives has been most profoundly felt in the treatment of neuropsychiatric disorders. Their ability to modulate the activity of key neurotransmitter receptors has led to the development of groundbreaking therapies for anxiety, depression, and psychosis.

The Serotonergic Chapter: From Anxiolytics to Atypical Antidepressants

The serotonergic system, with its diverse array of receptor subtypes, has been a primary focus for the application of 1-arylpiperazine chemistry. The discovery of drugs that selectively target these receptors has revolutionized the management of mood and anxiety disorders.

A pivotal moment in this journey was the development of Buspirone , the first non-benzodiazepine anxiolytic. Its unique mechanism of action as a partial agonist at the serotonin 5-HT1A receptor validated this receptor as a legitimate therapeutic target for anxiety. The success of Buspirone spurred extensive research into the SAR of 1-arylpiperazine derivatives as 5-HT1A receptor ligands.

The general pharmacophore for high-affinity 5-HT1A receptor binding consists of three key elements: a basic nitrogen atom, an aromatic ring, and a third recognition site, often an amide or imide moiety, at a specific distance from the other two. Medicinal chemists have systematically modified each of these components to enhance affinity and selectivity. For instance, substitution on the aryl ring of the piperazine moiety has been shown to significantly influence receptor affinity and functional activity.

Below is a table summarizing the binding affinities of some key serotonergic agents, illustrating the evolution of potency and selectivity.

| Compound | Ar-group | Linker | Terminal Group | 5-HT1A Ki (nM) |

| Buspirone | Pyrimidin-2-yl | -(CH2)4- | Spiro-glutarimide | 10.2 |

| Ipsapirone | Pyrimidin-2-yl | -(CH2)4- | Sulfonamide | 3.3 |

| Gepirone | Pyrimidin-2-yl | -(CH2)4- | Glutarimide | 5.0 |

| Tandospirone | Pyrimidin-2-yl | -(CH2)4- | Bicyclo[2.2.2]octane-dicarboximide | 25 |

Experimental Protocol: Representative Synthesis of a 1-Arylpiperazine 5-HT1A Receptor Ligand

The synthesis of 1-arylpiperazine derivatives often involves the nucleophilic substitution of a suitable haloalkyl derivative with a 1-arylpiperazine. The following is a representative protocol for the synthesis of a long-chain arylpiperazine.

Step 1: Synthesis of 1-(2-methoxyphenyl)piperazine A mixture of 2-methoxyaniline (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.1 eq), and a high-boiling point solvent such as diethylene glycol is heated at reflux for several hours. The reaction mixture is then cooled, and the product is isolated by extraction and purified by distillation or crystallization.

Step 2: N-Alkylation of 1-(2-methoxyphenyl)piperazine 1-(2-methoxyphenyl)piperazine (1.0 eq) is dissolved in a suitable solvent like acetonitrile or DMF. A base such as potassium carbonate (2.0 eq) is added, followed by the dropwise addition of a haloalkyl derivative of the desired terminal group (e.g., N-(4-bromobutyl)phthalimide, 1.1 eq). The mixture is stirred at an elevated temperature until the reaction is complete (monitored by TLC). The product is then isolated by filtration and purified by recrystallization or column chromatography.

Signaling Pathways of Key Serotonin Receptors

The therapeutic effects of serotonergic 1-arylpiperazine derivatives are mediated through their interaction with specific serotonin receptor subtypes, which in turn modulate downstream signaling cascades.

Caption: Simplified signaling pathways for 5-HT1A and 5-HT2A receptors.

The Dopaminergic Saga: The Dawn of Atypical Antipsychotics

First-generation, or "typical," antipsychotics, while effective in treating the positive symptoms of schizophrenia, were plagued by severe extrapyramidal side effects (EPS) due to their strong antagonism of the dopamine D2 receptor. This led to the search for "atypical" antipsychotics with a broader receptor binding profile and a lower propensity for EPS.

Aripiprazole stands out as a landmark achievement in this quest. Its unique pharmacological profile as a D2 receptor partial agonist and a 5-HT2A receptor antagonist represents a paradigm shift in antipsychotic drug design. This "dopamine-serotonin system stabilizer" modulates dopaminergic activity, acting as a functional antagonist in a hyperdopaminergic state and a functional agonist in a hypodopaminergic state, while the 5-HT2A antagonism is thought to contribute to its reduced EPS liability and efficacy against negative symptoms.

The SAR for atypical antipsychotics is complex, requiring a delicate balance of affinities for multiple receptors. The 1-arylpiperazine scaffold has proven to be an ideal template for achieving this balance. Modifications to the aryl group, the linker, and the terminal moiety can fine-tune the affinity for D2, 5-HT1A, 5-HT2A, and other receptors, leading to optimized therapeutic profiles.

The following table provides a comparative overview of the receptor binding affinities of a typical and an atypical antipsychotic.

| Compound | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |

| Haloperidol (Typical) | 1.5 | 3600 | 5.3 |

| Aripiprazole (Atypical) | 0.34 | 4.4 | 3.4 |

Workflow for Antipsychotic Drug Screening

The discovery of new antipsychotic agents involves a multi-step screening process to evaluate their pharmacological and behavioral effects.

Caption: A typical workflow for the screening of novel antipsychotic drugs.

Dopamine Receptor Signaling Pathways

The actions of antipsychotic drugs are primarily mediated through their effects on dopamine receptor signaling.

Caption: Simplified signaling pathways for D1-like and D2-like dopamine receptors.

Part 3: A New Frontier: 1-Arylpiperazines in Oncology

While the 1-arylpiperazine scaffold has a long and successful history in CNS drug discovery, its application in oncology is a more recent and equally exciting development. The modular nature of this scaffold has allowed medicinal chemists to adapt it to a new class of targets: protein kinases.

The Imatinib Breakthrough: A Paradigm Shift in Cancer Therapy

The development of Imatinib (Gleevec®) represents a watershed moment in the history of cancer treatment. As the first successful tyrosine kinase inhibitor, it ushered in the era of targeted cancer therapy. Imatinib's remarkable efficacy in treating chronic myeloid leukemia (CML) is a direct result of its selective inhibition of the BCR-Abl fusion protein, the molecular driver of the disease.

The design of Imatinib is a masterclass in rational drug design. The 1-arylpiperazine moiety plays a crucial role in its activity, with the N-methylpiperazine group providing a basic handle that enhances solubility and allows for critical interactions within the ATP-binding pocket of the kinase. The overall structure of Imatinib was meticulously optimized to fit the specific conformational requirements of the BCR-Abl kinase domain.

Detailed Synthetic Pathway for Imatinib

The synthesis of Imatinib is a multi-step process that has been optimized for large-scale production. A common route is outlined below.

Caption: A representative synthetic scheme for Imatinib.

Mechanism of Action: Targeting the BCR-Abl Kinase

Imatinib functions as a competitive inhibitor at the ATP-binding site of the BCR-Abl tyrosine kinase. By occupying this site, it prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways that drive the uncontrolled proliferation of CML cells.

Caption: Mechanism of action of Imatinib in inhibiting BCR-Abl signaling.

Beyond CML: Expanding the Oncological Armamentarium

The success of Imatinib spurred the exploration of the 1-arylpiperazine scaffold for the inhibition of other kinases implicated in cancer. It was discovered that Imatinib also inhibits the c-Kit and platelet-derived growth factor receptor (PDGFR) kinases, leading to its approval for the treatment of gastrointestinal stromal tumors (GIST) and other malignancies.

This has led to the development of a new generation of kinase inhibitors, many of which retain the 1-arylpiperazine core. These second-generation inhibitors have been designed to overcome resistance to Imatinib and to target a broader range of kinase mutations.

The table below presents the IC50 values of some arylpiperazine-based kinase inhibitors against different cancer cell lines, demonstrating their potent anti-proliferative activity.

| Compound | Target Kinase | Cancer Cell Line | IC50 (nM) |

| Imatinib | BCR-Abl | K562 (CML) | 250 |

| Nilotinib | BCR-Abl | K562 (CML) | 20 |

| Dasatinib | BCR-Abl, Src | K562 (CML) | <1 |

| Sunitinib | PDGFR, VEGFR | A431 (Epidermoid) | 2 |

Signaling Pathways of c-Kit and PDGFR

The inhibition of c-Kit and PDGFR signaling by 1-arylpiperazine derivatives is crucial for their efficacy in various solid tumors.

Caption: Simplified signaling pathways for c-Kit and PDGFR.

Part 4: The Future of a Versatile Scaffold

The evolution of 1-arylpiperazine derivatives in drug discovery is a testament to the power of medicinal chemistry to adapt and innovate. From its origins in CNS-active agents to its current role in targeted cancer therapy, this privileged scaffold continues to provide a fertile ground for the development of new medicines.

Emerging research suggests that the therapeutic potential of 1-arylpiperazine derivatives is far from exhausted. New applications are being explored in areas such as infectious diseases, inflammation, and cardiovascular disorders. The inherent modularity of the scaffold will undoubtedly facilitate the rapid development of new lead compounds for these and other indications.

However, challenges remain. The development of resistance to kinase inhibitors is a significant clinical problem, and the need for more selective and potent GPCR ligands persists. Future research will likely focus on the development of novel 1-arylpiperazine derivatives with improved pharmacokinetic properties, reduced off-target effects, and the ability to overcome resistance mechanisms. The continued application of rational drug design principles, coupled with advances in structural biology and computational chemistry, will be essential for unlocking the full potential of this remarkable scaffold.

Part 5: References

-

Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., ... & Fiorino, F. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320. [Link]

-

Bali, A., Malhotra, S., Dhir, H., Kumar, A., & Sharma, A. (2010). Synthesis and evaluation of 1-(quinoliloxypropyl)-4-aryl piperazines for atypical antipsychotic effect. European journal of medicinal chemistry, 45(6), 2656-2662. [Link]

-

Di Pietro, O., & Lattova, E. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1297. [Link]

-

Kędzierska, E., Fiorino, F., & Valenti, C. (2019). New Arylpiperazine Derivatives With Antidepressant-Like Activity Containing Isonicotinic and Picolinic Nuclei: Evidence for Serotonergic System Involvement. Naunyn-Schmiedeberg's archives of pharmacology, 392(5), 573-584. [Link]

-

López-Rodríguez, M. L., Ayala, D., Benhamú, B., Morcillo, M. J., & Viso, A. (2002). Arylpiperazine derivatives acting at 5-HT (1A) receptors. Current medicinal chemistry, 9(4), 443-469. [Link]

-

Zimmermann, J. (1997). U.S. Patent No. 5,521,184. Washington, DC: U.S. Patent and Trademark Office.

-

Capdeville, R., Buchdunger, E., Zimmermann, J., & Matter, A. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug. Nature reviews Drug discovery, 1(7), 493-502. [Link]

-

Deininger, M., Buchdunger, E., & Druker, B. J. (2005). The development of imatinib as a therapeutic agent for chronic myeloid leukemia. Blood, 105(7), 2640-2653. [Link]

-

Joensuu, H., Roberts, P. J., Sarlomo-Rikala, M., Andersson, L. C., Tervahartiala, P., Tuveson, D., ... & Demetri, G. D. (2001). Effect of the tyrosine kinase inhibitor STI571 in a patient with a metastatic gastrointestinal stromal tumor. New England Journal of Medicine, 344(14), 1052-1056. [Link]

-

Millan, M. J., Marin, P., Bockaert, J., & Mannoury la Cour, C. (2008). Signaling at G-protein-coupled serotonin receptors: recent advances and future research directions. Trends in pharmacological sciences, 29(9), 454-464. [Link]

-

Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182-217. [Link]

A Technical Guide to the Spectroscopic Characterization of 1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine

This guide provides an in-depth analysis of the spectroscopic data for the compound 1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. Each section includes a theoretical overview, detailed experimental protocols, and an interpretation of the expected spectral features, underpinned by established scientific principles.

Molecular Structure and Overview

This compound is a derivative of piperazine featuring a substituted phenyl ring. The structural elucidation of such molecules is critical in drug discovery and development to confirm identity, purity, and conformation. Spectroscopic techniques are the cornerstone of this characterization.

Figure 1: Chemical structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.[1] By analyzing the chemical shifts, integration, and coupling patterns of ¹H and ¹³C nuclei, a detailed molecular structure can be elucidated.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show distinct signals for the protons on the piperazine ring, the methoxy group, the benzyloxy group, and the two aromatic rings.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.45 - 7.28 | m | 5H | C₆H₅ (benzyloxy) |

| ~ 6.90 | d | 1H | Ar-H |

| ~ 6.85 | d | 1H | Ar-H |

| ~ 6.75 | dd | 1H | Ar-H |

| ~ 5.15 | s | 2H | O-CH₂ -Ph |

| ~ 3.85 | s | 3H | O-CH₃ |

| ~ 3.20 | t | 4H | Piperazine-H |

| ~ 3.10 | t | 4H | Piperazine-H |

| ~ 2.50 | s (broad) | 1H | N-H (piperazine) |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule.[2]

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 | Ar-C |

| ~ 148 | Ar-C |

| ~ 142 | Ar-C |

| ~ 137 | Ar-C (benzyloxy) |

| ~ 128.5 | Ar-C (benzyloxy) |

| ~ 128 | Ar-C (benzyloxy) |

| ~ 127.5 | Ar-C (benzyloxy) |

| ~ 120 | Ar-C |

| ~ 113 | Ar-C |

| ~ 112 | Ar-C |

| ~ 71 | O-C H₂-Ph |

| ~ 56 | O-C H₃ |

| ~ 51 | Piperazine-C |

| ~ 46 | Piperazine-C |

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring NMR spectra is as follows:[3]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it must dissolve the compound without giving interfering signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.[5]

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition of ¹H NMR Spectrum:

-

Set the spectral width to approximately 15 ppm.

-

Use a 90° pulse.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.

-

-

Acquisition of ¹³C NMR Spectrum:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (often several hundred to thousands) are typically required due to the low natural abundance of ¹³C.[6]

-

-

Data Processing: Fourier transform the acquired free induction decays (FIDs), phase correct the spectra, and perform baseline correction. Integrate the signals in the ¹H NMR spectrum.

Figure 2: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).[7]

Predicted IR Data

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[8]

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300 - 3500 | Medium, broad | N-H stretch | Secondary amine (piperazine) |

| 3030 - 3100 | Medium | C-H stretch | Aromatic |

| 2850 - 3000 | Medium | C-H stretch | Aliphatic (piperazine, methoxy, benzyl) |

| 1590, 1510, 1450 | Strong to medium | C=C stretch | Aromatic ring |

| 1250 - 1300 | Strong | C-N stretch | Aryl-N (piperazine) |

| 1200 - 1275 | Strong | Asymmetric C-O-C stretch | Aryl ether |

| 1020 - 1075 | Strong | Symmetric C-O-C stretch | Aryl ether |

| 1100 - 1150 | Medium | C-N stretch | Aliphatic amine (piperazine) |

| 690 - 770 | Strong | C-H bend | Aromatic (out-of-plane) |

Experimental Protocol for IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) technique is a common and convenient method.[9]

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly after the measurement.

Figure 3: Workflow for ATR-IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound.[10] Fragmentation patterns can also offer structural clues.[11]

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₂₄H₂₆N₂O₂.

-

Molecular Weight: 390.48 g/mol

-

Exact Mass: 390.1994

-

Expected Molecular Ion Peak (M⁺•): m/z = 390

-

Nitrogen Rule: The even molecular weight is consistent with the presence of an even number of nitrogen atoms (two in this case).[12]

Predicted Fragmentation Pattern:

Mass spectrometry involves ionizing the molecule and then detecting the mass-to-charge ratio of the resulting ions. Common fragmentation pathways for this molecule would likely involve:

-

Loss of the benzyl group: A prominent peak at m/z = 299 (M - 91) due to the cleavage of the benzylic ether bond, forming a stable benzyl cation (m/z = 91).

-

Cleavage of the piperazine ring: Fragmentation of the piperazine ring can lead to a variety of smaller charged species.

-

Loss of the methoxy group: A peak at m/z = 359 (M - 31) corresponding to the loss of a methoxy radical.

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining a mass spectrum using electrospray ionization (ESI) is as follows:[13]

-

Sample Preparation: Prepare a dilute solution of the compound (typically in the micromolar to nanomolar range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Infusion: Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Desolvation: The charged droplets evaporate in a heated capillary, releasing the protonated molecular ions ([M+H]⁺) into the gas phase.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Figure 4: General workflow for ESI-Mass Spectrometry.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound. While the data presented here is predictive, it is based on well-established principles of spectroscopy and provides a robust framework for the experimental characterization of this and related molecules. The detailed protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in a research and development setting.

References

-

National Center for Biotechnology Information. 1-([4-methoxy-11C]-3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

The Organic Chemistry Tutor. IR Spectroscopy - Basic Introduction. [Link]

-

Chemistry LibreTexts. 12.2: Interpreting Mass Spectra. [Link]

-

Chemistry LibreTexts. Mass Spectrometry. [Link]

-

University of California, Davis. Exp 8 - Infrared Spectroscopy. [Link]

-

Chemistry LibreTexts. 4.7: NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

ResearchGate. IR spectrum of 1-(4-methoxyphenyl)-3- (4-propyloxyphenyl)-2-propen-1-one. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

ACD/Labs. The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

-

ACS Publications. Mass Spectrometry Based Approach for Organic Synthesis Monitoring. [Link]

-

Chemistry LibreTexts. 7: FT-IR Spectroscopy (Experiment). [Link]

-

Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

OpenStax. 12.2 Interpreting Mass Spectra. [Link]

-

eGyanKosh. EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. [Link]

-

ResearchGate. (PDF) Organic mass spectrometry at the beginning of the 21st century. [Link]

-

Organic Chemistry Tutor. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

-

MassBank. o-Dianisidine. [Link]

-

University of Arizona. Interpretation of mass spectra. [Link]

-

The Organic Chemistry Tutor. Carbon-13 NMR Spectroscopy. [Link]

-

University of Wisconsin-Madison. Experiment 11 — Infrared Spectroscopy. [Link]

-

Chem233UIUC. 1H NMR - Spectra Interpretation Part I Examples. [Link]

-

ResearchGate. (PDF) Interpretation of Mass Spectra. [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

-

SpectraBase. N-[4-(benzyloxy)phenyl]-3-(4-benzyl-1-piperazinyl)propanamide. [Link]

-

Oregon State University. The Mass Spectrometry Experiment. [Link]

-

Michigan State University. NMR Spectroscopy. [Link]

-

SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

-

SWGDRUG.org. 1-(3-METHOXYPHENYL)PIPERAZINE. [Link]

-

The Organic Chemistry Tutor. Mass Spectrometry. [Link]

-

ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

-

Central European Institute of Technology. Practical NMR Spectroscopy of Biomolecules. [Link]

-

ResearchGate. IR spectrum of 1-(2-methoxyphenyl)-(3-(2-phthalamido)-butyl) piperazine. [Link]

-

Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. amherst.edu [amherst.edu]

- 10. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. uni-saarland.de [uni-saarland.de]

Methodological & Application

Step-by-step synthesis protocol for 1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine

An Application Note and Protocol for the Synthesis of 1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, a key intermediate in pharmaceutical research and drug development. The described methodology employs a robust and efficient two-step process commencing from the readily available starting material, vanillin. The protocol first details the benzylation of vanillin to yield the aldehyde intermediate, 4-(benzyloxy)-3-methoxybenzaldehyde. Subsequently, a direct reductive amination is performed using this intermediate and piperazine to afford the target compound. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of procedural choices, safety protocols, and characterization methods to ensure a reliable and reproducible synthesis.

Introduction and Scientific Background

Arylpiperazine derivatives are a ubiquitous structural motif in a vast number of biologically active compounds and approved pharmaceuticals.[1][2] Their unique physicochemical properties often impart favorable pharmacokinetic profiles, making them privileged scaffolds in medicinal chemistry. The target molecule, this compound, serves as a crucial building block for more complex molecular architectures.

The synthetic strategy outlined herein was chosen for its efficiency, reliability, and use of common laboratory reagents. The synthesis begins with the protection of the phenolic hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde) as a benzyl ether. This Williamson ether synthesis is a classic and high-yielding transformation. The resulting intermediate, 4-(benzyloxy)-3-methoxybenzaldehyde, is then directly coupled with piperazine via reductive amination. Reductive amination is a cornerstone of C-N bond formation, valued for its operational simplicity and broad applicability in pharmaceutical synthesis.[3][4] This method avoids the harsher conditions sometimes required by other methods like Buchwald-Hartwig amination, which often necessitates expensive palladium catalysts and ligands.[5][6]

Overall Reaction Scheme

Step 1: Synthesis of 4-(Benzyloxy)-3-methoxybenzaldehyde

Step 2: Synthesis of this compound

Safety and Hazard Mitigation

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Benzyl Chloride : Highly corrosive, lachrymatory, and a probable carcinogen.[7][8] It can cause severe burns to the skin and eyes and is toxic upon inhalation.[7][9] Handle with extreme care in a fume hood.

-

Piperazine (Anhydrous) : Corrosive and can cause severe skin burns and eye damage.[10][11][12] It is a respiratory and skin sensitizer and is suspected of damaging fertility.[10][11] Avoid inhalation of dust.

-

Sodium Triacetoxyborohydride : Reacts with water to release flammable gases. It is harmful if swallowed or inhaled. Handle in a dry, inert atmosphere.

-

Potassium Carbonate (K₂CO₃) : Causes serious eye irritation and skin irritation. Avoid creating dust.

-

2-Methoxyphenol (Guaiacol, a related starting material) : Harmful if swallowed or inhaled and causes serious eye damage.[13][14][15]

-

Solvents (DMF, Dichloromethane, Methanol) : Handle with care, as they are flammable and/or toxic. Dichloromethane is a suspected carcinogen.

Refer to the Material Safety Data Sheets (MSDS) for each reagent before commencing any experimental work.[7][10][13][16]

Materials and Reagents

Reagent Data Table

| Reagent Name | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| Step 1: Benzylation | |||||

| Vanillin | C₈H₈O₃ | 152.15 | 10.0 g | 65.7 | Starting Material |

| Benzyl Chloride | C₇H₇Cl | 126.58 | 9.2 g (7.9 mL) | 72.3 | Benzylating Agent |

| Potassium Carbonate | K₂CO₃ | 138.21 | 13.6 g | 98.4 | Base |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - | Solvent |

| Step 2: Reductive Amination | |||||

| 4-(Benzyloxy)-3-methoxybenzaldehyde | C₁₅H₁₄O₃ | 242.27 | 10.0 g | 41.3 | Aldehyde Intermediate |

| Piperazine (Anhydrous) | C₄H₁₀N₂ | 86.14 | 7.1 g | 82.6 | Amine |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 13.1 g | 61.9 | Reducing Agent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - | Solvent |

| Acetic Acid | CH₃COOH | 60.05 | 2.4 g (2.3 mL) | 39.9 | Catalyst |

Experimental Synthesis Protocol

Step 1: Synthesis of 4-(Benzyloxy)-3-methoxybenzaldehyde

Rationale: This step protects the acidic phenolic proton of vanillin, preventing it from interfering with subsequent reactions and installing the required benzyloxy group. Potassium carbonate is an effective and economical base for this Williamson ether synthesis. DMF is used as the solvent due to its polar aprotic nature, which effectively solvates the potassium cation and accelerates the Sₙ2 reaction.

Procedure:

-

Set up a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

-

To the flask, add vanillin (10.0 g, 65.7 mmol) and anhydrous potassium carbonate (13.6 g, 98.4 mmol).

-

Add 100 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Begin stirring the suspension. Add benzyl chloride (7.9 mL, 72.3 mmol) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to 80 °C using an oil bath and maintain this temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the vanillin spot (visualized with UV light and/or a potassium permanganate stain) indicates reaction completion.

-

Once complete, cool the reaction mixture to room temperature.

-

Pour the mixture into 500 mL of cold water with stirring. A white precipitate should form.

-

Stir for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing thoroughly with water (3 x 100 mL).

-

Dry the solid in a vacuum oven at 50 °C overnight. The product, 4-(benzyloxy)-3-methoxybenzaldehyde, is typically obtained as a white to off-white solid and is often pure enough for the next step without further purification. Expected yield: >90%.

Step 2: Synthesis of this compound

Rationale: This step utilizes a direct reductive amination to form the target C-N bond.[17] The aldehyde reacts with the secondary amine (piperazine) to form an intermediate iminium ion. Sodium triacetoxyborohydride is the reducing agent of choice as it is milder than other hydrides like sodium borohydride and selectively reduces the iminium ion in the presence of the unreacted aldehyde. A slight excess of piperazine is used to favor the mono-alkylation product. Acetic acid is added to catalyze the formation of the iminium ion.

Procedure:

-

To a 500 mL round-bottom flask containing a magnetic stir bar, add 4-(benzyloxy)-3-methoxybenzaldehyde (10.0 g, 41.3 mmol) and anhydrous piperazine (7.1 g, 82.6 mmol).

-

Add 200 mL of anhydrous dichloromethane (DCM).

-

Stir the mixture at room temperature for 30 minutes.

-

Add glacial acetic acid (2.3 mL, 39.9 mmol) to the mixture.

-

In portions, carefully add sodium triacetoxyborohydride (13.1 g, 61.9 mmol) over 15-20 minutes. The addition may be slightly exothermic.

-

Stir the reaction at room temperature for 12-18 hours under a nitrogen atmosphere.

-

Monitor the reaction by TLC (e.g., 9:1 DCM:Methanol) for the disappearance of the starting aldehyde.

-

Upon completion, carefully quench the reaction by the slow addition of 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 1% to 5% methanol in dichloromethane to afford this compound as a white or pale yellow solid. Expected yield: 70-85%.

Synthesis and Purification Workflow

Caption: Synthetic workflow for this compound.

References

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

-

ResearchGate. (n.d.). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). [Link]

- Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.

- Google Patents. (n.d.). EP0453365B1 - Process for the preparation of 1-(2,3,4-trimethoxybenzyl)

-

ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]

- Google Patents. (n.d.). A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4.

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzyl chloride. [Link]

-

New Jersey Department of Health. (2004). Hazard Summary: Piperazine. [Link]

- Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

- Google Patents. (n.d.).

-

Organic Syntheses. (n.d.). Preparation of 1-Hydrosilatrane, and Its Use in the Highly Practical Synthesis of Secondary and Tertiary Amines from Aldehydes and Ketones via Direct Reductive Amination. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-benzyloxyaniline. [Link]

-

International Labour Organization. (n.d.). ICSC 1032 - PIPERAZINE (anhydrous). [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]

-